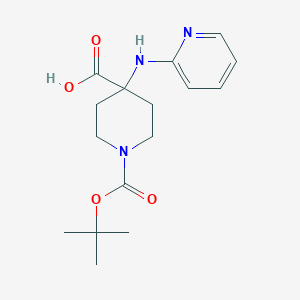

1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylamino)piperidine-4-carboxylic acid

Beschreibung

1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylamino)piperidine-4-carboxylic acid is a synthetic intermediate featuring a piperidine core modified with a tert-butoxycarbonyl (Boc) protecting group and a pyridin-2-ylamino substituent at the 4-position. This compound is commercially available from suppliers like CymitQuimica for research purposes .

Eigenschaften

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-2-ylamino)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-15(2,3)23-14(22)19-10-7-16(8-11-19,13(20)21)18-12-6-4-5-9-17-12/h4-6,9H,7-8,10-11H2,1-3H3,(H,17,18)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXVRWTCWMLEWEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401155153 | |

| Record name | 1-(1,1-Dimethylethyl) 4-(2-pyridinylamino)-1,4-piperidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401155153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159835-37-6 | |

| Record name | 1-(1,1-Dimethylethyl) 4-(2-pyridinylamino)-1,4-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159835-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) 4-(2-pyridinylamino)-1,4-piperidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401155153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis Strategies and Methodologies

Patent-Based Synthesis Route (CN102070513A)

The most extensively documented method, described in Chinese Patent CN102070513A, involves six sequential steps:

Michael Addition: Formation of Piperidine Intermediate 1

Benzylamine and methyl acrylate undergo Michael addition in methanol at room temperature (10–16 hours), yielding a piperidine intermediate. Methanol is removed via distillation at 40–60°C to isolate the product.

Reaction Conditions:

- Molar Ratio: Benzylamine : methyl acrylate = 1 : 2–2.5

- Solvent: Methanol

- Time: 10–16 hours

- Temperature: 25°C

Diekmann Condensation: Cyclization to Piperidone Intermediate 2

Piperidine Intermediate 1 reacts with sodium metal in toluene under reflux (100–125°C, 2–3 hours), facilitating intramolecular cyclization via Diekmann condensation to form a piperidone ring.

Reaction Conditions:

- Molar Ratio: Intermediate 1 : sodium = 1 : 1.2–2

- Solvent: Toluene

- Time: 2–3 hours

- Temperature: 100–125°C

Decarboxylation and Hydrochloride Formation

Piperidone Intermediate 2 is treated with 5–7 M HCl to decarboxylate the ester group, yielding 1-benzyl-4-piperidone hydrochloride. Crystallization from ethanol enhances purity.

Hydrogenolysis: Removal of Benzyl Group

1-Benzyl-4-piperidone hydrochloride undergoes catalytic hydrogenation with 10% palladium on carbon (Pd/C) in 1–2 M HCl, producing 4-piperidone hydrochloride.

Reaction Conditions:

- Catalyst: 10% Pd/C

- Acid Concentration: 1–2 M HCl

- Pressure: H₂ atmosphere

Boc Protection: Introduction of tert-Butoxycarbonyl Group

4-Piperidone hydrochloride reacts with di-tert-butyl dicarbonate (Boc₂O) and triethylamine (TEA) in ethyl acetate at room temperature (4–5 hours). Recrystallization from ethyl acetate/petroleum ether (1:8–10 v/v) at 0–5°C yields the final Boc-protected product.

Reaction Conditions:

- Molar Ratio: 4-Piperidone HCl : Boc₂O : TEA = 1 : 1–1.5 : 1–1.2

- Solvent: Ethyl acetate

- Time: 4–5 hours

- Temperature: 25°C

Alternative Methodologies and Comparative Analysis

While the patent route dominates literature, alternative approaches include:

- Direct Amination of 4-Piperidone: Reacting 4-piperidone with 2-aminopyridine prior to Boc protection, though yields are lower (<30%) due to competing side reactions.

- Solid-Phase Synthesis: Limited to small-scale applications, utilizing resin-bound intermediates for sequential functionalization.

Table 1. Comparative Analysis of Synthesis Routes

| Parameter | Patent Route | Direct Amination |

|---|---|---|

| Overall Yield | 46.5% | <30% |

| Purity (GC) | 99% | 85–90% |

| Steps | 6 | 4 |

| Key Advantage | High purity | Simplicity |

Process Optimization and Critical Parameters

Catalytic Hydrogenation Efficiency

The use of 10% Pd/C in HCl ensures complete benzyl group removal while minimizing over-reduction. Catalyst loading <5% prolongs reaction time, whereas >15% increases costs without yield improvement.

Analytical Characterization

Spectroscopic Data

Industrial-Scale Considerations

Cost Analysis

Table 2. Cost Drivers in Large-Scale Synthesis

| Component | Cost Contribution (%) |

|---|---|

| Palladium Catalyst | 40 |

| Boc₂O | 30 |

| Solvents | 20 |

| Labor/Energy | 10 |

Analyse Chemischer Reaktionen

Types of Reactions

1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylamino)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the pyridin-2-ylamino group or other parts of the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Wissenschaftliche Forschungsanwendungen

Synthesis Overview

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring : Cyclization reactions are employed to form the piperidine structure.

- Introduction of the Pyridin-2-ylamino Group : This is achieved through nucleophilic substitution.

- Protection with the tert-butoxycarbonyl Group : The Boc group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.

Chemistry

In synthetic organic chemistry, Boc-piperidine serves as an important intermediate for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it versatile for creating derivatives with specific functionalities.

Table 1: Common Reactions Involving Boc-Piperidine

| Reaction Type | Description | Example Reagents |

|---|---|---|

| Oxidation | Introduction of functional groups | KMnO₄, CrO₃ |

| Reduction | Modification of amine groups | LiAlH₄, NaBH₄ |

| Substitution | Nucleophilic or electrophilic substitution | Alkyl halides, acyl chlorides |

Biology

Boc-piperidine is utilized in biological research for studying enzyme interactions and protein modifications. The compound's structure allows it to interact with specific molecular targets, making it a valuable tool in pharmacological studies.

Case Study: Enzyme Interaction

In a study examining the interaction between Boc-piperidine derivatives and certain enzymes, researchers found that the compound effectively inhibited enzyme activity, suggesting potential applications in drug design targeting specific enzyme pathways.

Pharmaceutical Industry

The pharmaceutical industry employs Boc-piperidine in the development of new drugs. Its ability to serve as a building block for various pharmaceutical agents makes it essential in medicinal chemistry.

Table 2: Pharmaceutical Applications

| Application Area | Description |

|---|---|

| Drug Development | Used as an intermediate in synthesizing pharmaceuticals |

| Targeted Therapies | Potential use in designing inhibitors for specific diseases |

Wirkmechanismus

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylamino)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The Boc group can be cleaved under acidic conditions, revealing the active amine group, which can then interact with enzymes or receptors. The pyridin-2-ylamino group may also play a role in binding to specific sites on proteins or other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key features of 1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylamino)piperidine-4-carboxylic acid with similar compounds:

*Inferred molecular formula: ~C${16}$H${24}$N$3$O$4$.

Substituent Effects on Properties

Pyridin-2-ylamino enhances hydrogen-bonding capacity vs. phenyl .

Alkyl Groups (Allyl, Ethyl, Methoxymethyl) :

- Allyl and methoxymethyl improve solubility and synthetic versatility .

- Ethyl groups balance lipophilicity for blood-brain barrier penetration .

Halogenated Groups (Bromopyrimidinyl, Difluoro-methyl) :

Biologische Aktivität

1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylamino)piperidine-4-carboxylic acid, also known by its CAS number 1159835-37-6, is a complex organic compound that has garnered attention for its unique structural features and potential biological activities. This compound contains a tert-butoxycarbonyl (Boc) protecting group, a pyridin-2-ylamino substituent, and a piperidine ring, making it a candidate for various pharmaceutical applications.

The molecular formula of this compound is C₁₆H₂₃N₃O₄, with a molecular weight of approximately 321.38 g/mol. The presence of the Boc group enhances the stability and solubility of the compound, while the pyridin-2-ylamino group may facilitate interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The Boc group can be cleaved under acidic conditions, exposing the active amine group that can engage with enzymes or receptors. Additionally, the pyridin-2-ylamino moiety may enhance binding affinity to proteins or other biomolecules, potentially influencing various biochemical pathways.

Biological Activities

Recent studies have explored the biological activities of compounds related to this structure, highlighting several potential therapeutic applications:

1. Anticancer Activity

Research indicates that piperidine derivatives can exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines. One study demonstrated that a related compound exhibited better cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin .

2. Neuroprotective Effects

Piperidine derivatives have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation, thereby enhancing cognitive function and providing neuroprotection .

3. Enzyme Inhibition

The compound may also serve as an enzyme inhibitor in various biochemical pathways. For example, certain piperidine derivatives have been shown to inhibit IKKβ, a key regulator in inflammatory responses and cancer progression . This suggests that the compound could play a role in modulating inflammatory pathways and cancer cell proliferation.

Case Studies

Several case studies have highlighted the biological activities of piperidine derivatives:

Q & A

Q. What are the key safety considerations when handling 1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylamino)piperidine-4-carboxylic acid in laboratory settings?

Answer:

- Hazard Classification: The compound may exhibit acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and eye irritation (Category 2A, H319) based on structurally similar Boc-protected piperidines .

- Handling Protocols: Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Conduct work in a fume hood to minimize inhalation risks (H335) .

- First Aid: For skin contact, rinse immediately with water; for eye exposure, flush with water for 15 minutes and seek medical attention .

Q. How is the Boc-protected piperidine core synthesized, and what purification methods are recommended?

Answer:

- Synthesis Strategy: Multi-step reactions often involve Boc protection of piperidine derivatives under inert atmospheres. For example, palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) may introduce pyridinylamino groups .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures are common. Purity ≥95% is achievable via HPLC (C18 column, acetonitrile/water gradient) .

Q. What spectroscopic techniques are used to confirm the compound’s structure?

Answer:

- NMR: ¹H and ¹³C NMR verify Boc group presence (tert-butyl singlet at ~1.4 ppm) and piperidine/pyridine ring connectivity .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., calculated for C₁₇H₂₃N₃O₄: 341.17 g/mol) .

- IR Spectroscopy: Carboxylic acid C=O stretch (~1700 cm⁻¹) and Boc C=O (~1680 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can contradictory toxicity data (e.g., carcinogenicity classifications) for Boc-piperidine derivatives be resolved?

Answer:

- Case Study: Some SDS classify the compound as non-carcinogenic , while others lack data .

- Methodology: Conduct Ames tests for mutagenicity and OECD 451/453 guidelines for chronic toxicity. Cross-reference with structurally analogous compounds (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) to infer risk .

Q. What strategies optimize the coupling efficiency of pyridin-2-ylamino groups to the piperidine core?

Answer:

- Catalytic Systems: Use Pd(OAc)₂/XPhos with Cs₂CO₃ in tert-butanol at 40–100°C for Buchwald-Hartwig amination (yields >70%) .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic amines. Microwave-assisted synthesis reduces reaction time .

- Monitoring: Track reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .

Q. How does the steric bulk of the Boc group influence the compound’s reactivity in downstream functionalization?

Answer:

- Steric Hindrance: The Boc group reduces nucleophilicity at the piperidine nitrogen, requiring harsh conditions (e.g., TFA deprotection at 0°C) for subsequent reactions .

- Computational Modeling: DFT calculations (e.g., Gaussian 16) predict transition-state energies for acylations or alkylations, guiding reagent selection (e.g., DCC vs. EDC for carboxylic acid activation) .

Q. What are the stability challenges of the carboxylic acid moiety under varying pH conditions?

Answer:

- pH-Dependent Degradation: The carboxylic acid group may undergo decarboxylation at pH <3 or form salts (e.g., sodium carboxylate) at pH >8.

- Stability Studies: Monitor degradation via HPLC under accelerated conditions (40°C, 75% RH). Buffered solutions (pH 5–7) in inert atmospheres enhance shelf life .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported physical properties (e.g., solubility, melting points)?

Answer:

- Validation Methods: Reproduce measurements using standardized protocols (e.g., USP <741> for melting points). For solubility, use shake-flask methods with HPLC quantification .

- Literature Comparison: Cross-check with structurally similar compounds (e.g., 4-benzyl-Boc-piperidine derivatives) to identify outliers .

Methodological Recommendations

Q. What computational tools predict the compound’s interaction with biological targets (e.g., kinases)?

Answer:

- Docking Simulations: Use AutoDock Vina with PyMOL for visualization. Target the pyridinylamino group’s hydrogen-bonding potential with ATP-binding pockets .

- MD Simulations: GROMACS assesses binding stability over 100 ns trajectories, focusing on piperidine ring flexibility .

Q. How to design SAR studies for modifying the pyridin-2-ylamino substituent?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.